α-Glucosidase Inhibition: Superior Potency of the Chromene-Sulfonamide Core over the Clinical Standard Acarbose
In a 2024 structure-activity relationship (SAR) study, the most active 6-(piperidin-1-ylsulfonyl)-2H-chromene derivative (compound 10) exhibited an IC50 of 0.584 ± 0.02 µg/mL against α-glucosidase, demonstrating 1.4-fold greater potency than the standard-of-care drug Acarbose (IC50 = 0.805 ± 0.03 µg/mL) in the same in vitro assay [1]. This finding is directly relevant to the 6-(piperidinosulfonyl)-2H-chromen-2-one chemotype, as the sulfonamide linkage and 2H-chromene core are the primary pharmacophoric elements responsible for the inhibitory activity.
| Evidence Dimension | In vitro α-glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.584 ± 0.02 µg/mL (for the most potent 2H-chromene-sulfonamide derivative, compound 10 in the series) [1] |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor): IC50 = 0.805 ± 0.03 µg/mL [1] |
| Quantified Difference | The chromene-sulfonamide core exhibits a 1.4-fold improvement in IC50 over Acarbose. |
| Conditions | In vitro α-glucosidase inhibition assay at 100 µg/mL screening concentration, followed by IC50 determination; enzyme sources and substrate details as per Thabet et al. (2024) [1]. |
Why This Matters
For procurement decisions in anti-diabetic drug discovery, this quantitative superiority over the existing clinical standard supports the selection of the 6-(piperidinosulfonyl) chromene/chromen-2-one scaffold as a lead series with higher intrinsic potency at the primary target.
- [1] Thabet, H. K., Abusaif, M. S., Imran, M., Helal, M. H., Alaqel, S. I., Alshehri, A., Mohd, A. A., Ammar, Y. A., & Ragab, A. (2024). Discovery of novel 6-(piperidin-1-ylsulfonyl)-2H-chromenes targeting α-glucosidase, α-amylase, and PPAR-γ: Design, synthesis, virtual screening, and anti-diabetic activity for type 2 diabetes mellitus. Computational Biology and Chemistry, 111, 108097. View Source
